Chloromethyl dichloroacetate

Description

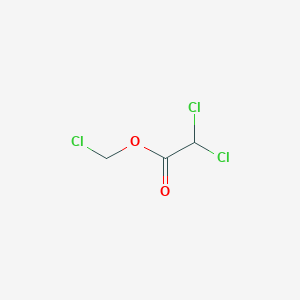

Structure

2D Structure

3D Structure

Properties

CAS No. |

3338-76-9 |

|---|---|

Molecular Formula |

C3H3Cl3O2 |

Molecular Weight |

177.41 g/mol |

IUPAC Name |

chloromethyl 2,2-dichloroacetate |

InChI |

InChI=1S/C3H3Cl3O2/c4-1-8-3(7)2(5)6/h2H,1H2 |

InChI Key |

FVCUMUOCIBFJLZ-UHFFFAOYSA-N |

Canonical SMILES |

C(OC(=O)C(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies

Esterification Reactions for Dichloroacetate (B87207) Derivatives

The formation of the ester linkage in dichloroacetate derivatives is a cornerstone of their synthesis. This can be accomplished through direct protocols or with the aid of catalysts to improve reaction efficiency and yield.

Direct esterification methods often involve the reaction of a carboxylic acid derivative with an alcohol. A prevalent strategy for synthesizing dichloroacetate esters is the use of dichloroacetyl chloride with an appropriate alcohol. For instance, the synthesis of fluorenylmethyl dichloroacetate is achieved by reacting 2,2'-dichloroacetylchloride with 9-fluorenylmethanol. google.comgoogle.com This reaction is typically conducted in a solvent like toluene at elevated temperatures (e.g., 100-120 °C) for several hours. google.comgoogle.com This approach is effective because the acyl chloride is highly reactive, driving the reaction to completion.

Another direct method involves the esterification of dichloroacetic acid with an alcohol, such as methanol (B129727) or ethanol, at high temperatures (e.g., 105-110 °C). chemicalbook.com During this process, the water formed is continuously removed to shift the equilibrium towards the product, often by distilling off an azeotrope of the ester, water, and alcohol. chemicalbook.com

A variety of catalysts have been employed to facilitate the esterification of dichloroacetic acid and its analogs, offering milder reaction conditions and improved yields. These catalysts can be broadly categorized as homogeneous or heterogeneous.

Mineral acids like sulfuric acid are commonly used as catalysts in traditional esterification processes. google.com However, research has expanded to include a range of other catalytic systems to create more environmentally friendly and efficient processes. organic-chemistry.org

Heterogeneous Catalysts : Solid acid catalysts are advantageous due to their ease of separation and reusability. Zirconium tungstate has been investigated as a catalyst for the esterification of dichloroacetic acid with methanol and ethanol. asianpubs.org Similarly, Amberlyst-15, a macroporous polymeric acid catalyst, has been used to effectively facilitate the reaction between chloroacetic acid and various alcohols. organic-chemistry.org

Lewis Acid Catalysts : Zinc methanesulfonate has been shown to be an effective catalyst for the esterification of chloroacetic acid with alcohols. organic-chemistry.org Other Lewis acids are also used to promote this type of reaction. organic-chemistry.org

Surfactant-type Catalysts : Sodium dodecyl sulfate (SDS) has been used as a catalyst for the synthesis of ethyl chloroacetate (B1199739) from chloroacetic acid and ethanol. google.com It is proposed that SDS hydrolyzes to form sodium hydrosulfate, which acts as the catalytic species. google.com

The table below summarizes various catalytic systems used in the synthesis of dichloroacetate and related chloroacetate esters.

| Catalyst | Reactants | Key Conditions | Yield | Reference |

| Zirconium Tungstate | Dichloroacetic acid, Ethanol | Varies with temperature | Not specified | asianpubs.org |

| Zinc Methanesulfonate | Chloroacetic acid, Isopropanol | 80-85°C, 2.5h, Benzene | 88.7% (with Lanthanide methanesulfonate) | organic-chemistry.org |

| Sodium Dodecyl Sulfate (SDS) | Chloroacetic acid, Ethanol | Reflux temperature, 2.5h, Cyclohexane | 97.1% | google.com |

| Amberlyst-15 | Chloroacetic acid, Alcohols | 50-80°C | High | organic-chemistry.org |

| Sulfuric Acid | Chloroacetic acid, Monoethylene glycol mono alkyl ether/Methanol | Ester exchange | Not specified | google.com |

Chloromethylation Techniques for Introducing the Chloromethyl Moiety

The introduction of the reactive chloromethyl (−CH₂Cl) group to form the chloromethyl ester of dichloroacetic acid is a critical synthetic step. While direct esterification with the unstable chloromethanol is not practical, several other chemical strategies can be employed.

A plausible and effective method is the reaction of a dichloroacetate salt, such as sodium dichloroacetate, with a suitable chloromethylating agent like bromochloromethane or diiodomethane. The synthesis of sodium dichloroacetate itself is a straightforward neutralization reaction between dichloroacetic acid and sodium hydroxide in water. nih.gov

Another established technique for creating similar α-halo ethers involves the zinc-catalyzed reaction between an acetal and an acid halide. acs.orgnih.gov For example, zinc(II) salts can catalyze the reaction of dimethoxymethane with acetyl chloride to produce chloromethyl methyl ether in high yield. organic-chemistry.orgsigmaaldrich.com This principle could be adapted to synthesize chloromethyl dichloroacetate by reacting a suitable acetal with dichloroacetyl chloride in the presence of a Lewis acid catalyst. This method is advantageous as it can be performed on a large scale and the resulting haloalkyl ether can be used directly without isolation, which minimizes exposure to these potentially hazardous compounds. organic-chemistry.orgacs.orgorgsyn.org

The Blanc chloromethylation reaction, which involves reacting an aromatic ring with formaldehyde and hydrogen chloride in the presence of a catalyst like zinc chloride, is a classic method for introducing a chloromethyl group onto an aromatic substrate. beilstein-journals.org While not directly applicable to the synthesis of an ester, it illustrates a fundamental method for generating the chloromethyl group under acidic conditions. beilstein-journals.org A related concept involves the reaction of formaldehyde with phosgene (B1210022) to produce chloromethyl chloroformate, demonstrating the formation of a chloromethyl-oxygen bond from formaldehyde. google.com

Derivatization for Advanced Chemical Synthesis

Dichloroacetate esters, including this compound, serve as valuable intermediates for the synthesis of more complex molecules and structurally modified analogs.

The dichloroacetate moiety can be incorporated into larger molecules to create structurally diverse analogs. Dichloroacetic acid and its derivatives are recognized as building blocks in the synthesis of various biologically active molecules. nih.gov

One significant area of research is the synthesis of dichloroacetamides. Methyl dichloroacetate can be used as an effective acylating agent to react with various amines, such as substituted ethylamines and aromatic amino acids, to produce the corresponding amides with satisfactory yields (44–98%). nih.gov This demonstrates the utility of a simple dichloroacetate ester as a precursor for a wide range of amide analogs. Similarly, N-arylphenyl-2,2-dichloroacetamide analogues have been synthesized by reacting 3-heteroaniline intermediates with dichloroacetyl chloride. nih.gov

Furthermore, covalent conjugates of dichloroacetic acid have been synthesized with polyfunctional carrier molecules, such as those containing multiple hydroxy groups. google.com These reactions often involve the acylation of hydroxyl groups with dichloroacetyl chloride in the presence of a base, resulting in ester-linked prodrugs. google.com

The high reactivity of the C-Cl bonds in dichloroacetate esters makes them useful as alkylating agents and versatile precursors in organic synthesis. organic-chemistry.org As mentioned, dichloroacetate esters like methyl dichloroacetate are effective acylating agents for synthesizing amides. nih.gov This reactivity allows for the introduction of the dichloroacetyl group into various molecular scaffolds.

The synthesis of N-biphenyl-2,2-dichloroacetamide derivatives highlights the use of a dichloroacetate-containing intermediate in more complex reactions. This synthesis was achieved through a Suzuki coupling reaction, combining 2,2-dichloro-N-(3-iodophenyl)acetamide with a substituted phenylboronic acid. nih.gov The initial acetamide was prepared from the corresponding amine and a dichloroacetic acid derivative, showcasing a multi-step synthesis where the dichloroacetate moiety is a key functional component.

Kinetics and Reaction Mechanism Elucidation

Hydrolytic Processes and Mechanistic Pathways

The hydrolysis of chloromethyl dichloroacetate (B87207) involves the cleavage of the ester bond by water. The mechanisms of this process can be influenced by the presence of an acid catalyst and the nature of the substituents on the ester.

The neutral hydrolysis of chloromethyl dichloroacetate, along with other similar esters like methyl trifluoroacetate (B77799), has been studied in aqueous solutions containing organic cosolvents such as t-butyl alcohol and 2-butoxyethanol. rsc.orgresearchgate.net In these reactions, the rate of hydrolysis is influenced by the composition of the solvent. For instance, the addition of cosolvents to water generally leads to a decrease in the rate of neutral hydrolysis of esters. rsc.org

Kinetic studies have shown that the activation parameters, particularly the heat capacity of activation (ΔCp‡), are sensitive to the solvent composition and temperature. rsc.orgresearchgate.net For the neutral hydrolysis of this compound in t-butyl alcohol-water mixtures with a high mole fraction of water (xw ≈ 0.95), the heat capacity of activation shows a dependence on temperature. rsc.orgrsc.org Specifically, dΔCp‡/dT was found to be +21 ± 2 J mol-1 K-2 at a water mole fraction of 0.957. rsc.orgrsc.org This temperature dependence is suggested to arise from the formation of "moving units" within the aqueous binary solvent mixture. rsc.orgrsc.org

In 2-butoxyethanol-water mixtures, the Arrhenius plots for the hydrolysis of this compound are S-shaped, indicating that the sign of the heat capacity of activation changes with temperature. researchgate.net At higher temperatures, ΔCp‡ is positive, while at lower temperatures it becomes negative. researchgate.net This behavior is not attributed to a change in the reaction mechanism. researchgate.net The neutral hydrolysis of this compound is proposed to proceed via a BAc3 (base-catalyzed, acyl-oxygen cleavage, termolecular) mechanism, where a water molecule acts as a general base to assist the attack of another water molecule at the carbonyl carbon. rsc.org

Table 1: Kinetic Data for Neutral Hydrolysis of this compound in 2-Butoxyethanol-Water Mixtures researchgate.net

| Mole Fraction of Water (xw) | Temperature (°C) | Observed Rate Constant (kobsd, s-1) |

|---|---|---|

| 0.988 | 2.5 - 45 | Data not specified |

| 0.984 | 2.5 - 45 | Data not specified |

| 0.981 | 2.5 - 45 | Data not specified |

| 0.980 | 2.5 - 45 | Data not specified |

| 0.975 | 2.5 - 45 | Data not specified |

Note: Specific rate constants were not provided in the abstract, but the study measured them at 2.5°C intervals across the specified temperature range.

Table 2: Activation Parameters for Neutral Hydrolysis of this compound in t-Butyl Alcohol-Water Mixtures at 298.15 K rsc.org

| Mole Fraction of Water (xw) | ΔH‡ (J mol-1) | ΔS‡ (J K-1 mol-1) | ΔCp‡ (J K-1 mol-1) |

|---|

In acidic conditions, the hydrolysis of this compound can be catalyzed. Research indicates that the acid-catalyzed hydrolysis of this ester can proceed simultaneously through two different mechanisms: the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and the A-BAC3 (acid-catalyzed, base-catalyzed, termolecular) mechanisms. rsc.orgresearchgate.net The contribution of each mechanism is dependent on the reaction conditions, particularly the solvent composition. rsc.org

The AAC2 mechanism is considered the "normal" pathway for acid-catalyzed ester hydrolysis. However, for esters with strong electron-withdrawing groups, like this compound, an "exceptional" A-BAC3 mechanism can become significant. researchgate.netresearchgate.net In the A-BAC3 mechanism, the initial step is the same as in the neutral BAC3 hydrolysis, involving the water-catalyzed addition of a water molecule to the carbonyl group to form a tetrahedral intermediate. researchgate.net This is followed by a concerted general base-general acid-catalyzed decomposition of the intermediate. researchgate.net

Studies on the acid hydrolysis of chloromethyl chloroacetate (B1199739) in aqueous dioxane solutions containing electrolytes have provided insights into these mechanisms. researchgate.net It has been proposed that for esters with two chloro-substituents, the acid-catalyzed hydrolysis occurs via both AAC2 and A-BAC3 pathways. researchgate.net The proportion of the AAC2 mechanism increases with a higher content of the organic cosolvent (e.g., methanol) in aqueous mixtures. rsc.org

The rate of ester hydrolysis is significantly influenced by the electronic effects of substituents in both the acyl and alkyl portions of the molecule. The presence of electron-withdrawing groups, such as chlorine atoms, in the acyl group (dichloroacetate) and the alkyl group (chloromethyl) of this compound makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Comparative studies have shown that chloro-substituted acetates hydrolyze faster than their non-chlorinated or trifluoro-substituted counterparts. For example, this compound hydrolyzes about 10 times faster than methyl trifluoroacetate in 60% acetone-water. This highlights the activating effect of the chlorine substituents on the rate of hydrolysis.

The position of the chloro substituent also plays a role. A chloro substituent in the alkyl component has been observed to retard the rate of an AAC2 reaction more than a chloro substituent in the acyl group, at least in the context of ester hydrolysis. lookchem.com This differential effect is important in understanding the competition between different reaction pathways.

Solvolytic Reactions in Diverse Solvent Systems

Solvolysis is a more general term for the reaction of a substrate with the solvent, where the solvent acts as the nucleophile. Hydrolysis is a specific case of solvolysis where the solvent is water.

The methanolysis of this compound, its reaction with methanol (B129727), has also been a subject of kinetic and mechanistic investigation. rsc.orglookchem.com In anhydrous or highly alcohol-rich methanolic solutions, the methanolysis of this compound is accompanied by an acid-catalyzed reaction. rsc.org

Studies of the acid-catalyzed methanolysis of this compound in aqueous methanol solutions suggest that, similar to hydrolysis, the reaction can proceed simultaneously via the AAC2 and A-BAC3 mechanisms. rsc.orglookchem.com The contribution of the AAC2 mechanism becomes more significant as the methanol content of the solvent mixture increases. rsc.org In purely methanolic solutions, the reaction is proposed to occur solely through the AAC2 mechanism. rsc.org

In contrast to hydrolysis, the neutral methanolysis of a related compound, chloromethyl trichloroacetate (B1195264), in acetonitrile-methanol solutions is suggested to proceed via a BAC3 mechanism where methanol acts as a general base catalyst. rsc.org Interestingly, the heat capacity of activation (ΔCp‡) for this neutral methanolysis appears to be nearly independent of the methanol concentration, which is a different behavior compared to the neutral hydrolysis in acetonitrile-water solutions where ΔCp‡ shows a marked concentration dependence. rsc.orgrsc.org This difference is attributed to the distinct structural properties of the acetonitrile-methanol and acetonitrile-water solvent systems. rsc.orgrsc.org

The solvent plays a crucial role in the kinetics of the solvolysis of this compound. The rates and activation parameters are highly sensitive to the properties of the solvent system, such as its composition, polarity, and hydrogen-bonding ability.

For the neutral hydrolysis of this compound in t-butyl alcohol-water mixtures, the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) decrease continuously as the mole fraction of water decreases in the range studied. rsc.org The kinetics in these water-rich binary mixtures are primarily controlled by the entropy of activation. rsc.org

The acid-catalyzed reactions also show significant solvent effects. For the acid-catalyzed hydrolysis of chloromethyl chloroacetate in aqueous methanol, there is a substantial rate retardation as the water content decreases. rsc.org This observation supports the idea that the reaction proceeds simultaneously through the A-BAC3 and AAC2 mechanisms, with the latter becoming more dominant in methanol-rich solutions. rsc.org

Table 3: Rate Ratios for Neutral (0) and Acid-Catalysed (H) Hydrolyses and Methanolyses of Chloromethyl Chloroacetate at 25 °C in Aqueous Methanol rsc.org

| Mole Fraction of Water (xw) | kH/k0 (hydrolysis) | kH/k0 (methanolysis) |

|---|---|---|

| 1.000 | 1.8 | - |

| 0.907 | 3.1 | 2.7 |

| 0.790 | 5.1 | 3.2 |

| 0.690 | 7.9 | 2.1 |

| 0.600 | 9.1 | 3.0 |

| 0.500 | 11 | 6.1 |

Note: kH and k0 represent the rate coefficients for the acid-catalyzed and neutral reactions, respectively.

Thermodynamics of Activation in Solution-Phase Reactions

The study of the hydrolysis of this compound, particularly in solvent mixtures like 2-butoxyethanol-water, provides significant insight into its reaction thermodynamics. The thermodynamic parameters of activation—enthalpy (ΔH‡), entropy (ΔS‡), and heat capacity (ΔCp‡)—are not constant but show a strong dependence on temperature. rsc.org

Research conducted on the water-catalyzed hydrolysis of this compound in 2-butoxyethanol-water mixtures across a temperature range of 2.5°C to 45°C revealed that the Arrhenius plots are S-shaped. researchgate.net This curvature indicates that the heat capacity of activation (ΔCp‡) is itself dependent on temperature. rsc.orgresearchgate.net At higher temperatures within the studied range, ΔCp‡ is positive, a finding consistent with studies of other esters. researchgate.netumich.edu Conversely, at lower temperatures, ΔCp‡ becomes negative, with estimated values being exceptionally low. researchgate.netumich.edu This change in the sign of ΔCp‡ is not attributed to a shift in the reaction mechanism but rather to changes in the solvation shell around the reactant and the solvent structure at different temperatures. researchgate.netrsc.org

In comparison to similar compounds, the activation energy for the hydrolysis of this compound is relatively low. For instance, in acetone-water mixtures, its activation enthalpy (ΔH‡) is 45 kJ/mol, which is lower than that of chloromethyl propionate (B1217596) (58 kJ/mol), indicating greater instability and a faster hydrolysis rate. conicet.gov.ar The temperature dependence of ΔH‡ and ΔS‡ is significant; as temperature increases, both parameters tend to decrease. rsc.org This behavior is linked to the loosening of the solvation shell around the reactant molecules at elevated temperatures. researchgate.net

A study comparing the hydrolysis of methyl trifluoroacetate and this compound in a 2-butoxyethanol–water solution (where the mole fraction of water, x_w, is approximately 0.98) highlighted the pronounced temperature dependence of the activation parameters. rsc.org For this compound, the rate of change of the heat capacity of activation with temperature (dΔC_p^‡/dT) was found to be +67 ± 5 J mol⁻¹ K⁻². rsc.org This high degree of temperature dependence can be explained by the formation of clathrate hydrate-like structures in the solvent mixture as the temperature is raised. rsc.org

Table 1: Thermodynamic Activation Parameters for the Hydrolysis of this compound

| Parameter | Value/Observation | Conditions | Source |

| Enthalpy of Activation (ΔH‡) | 45 kJ/mol | Acetone-water mixture | conicet.gov.ar |

| Decreases as temperature is raised | 2-butoxyethanol-water mixture | rsc.org | |

| Entropy of Activation (ΔS‡) | Decreases as temperature is raised | 2-butoxyethanol-water mixture | rsc.org |

| Heat Capacity of Activation (ΔCp‡) | Sign depends on temperature | 2-butoxyethanol-water mixture | researchgate.netumich.edu |

| Positive at higher temperatures | 2-butoxyethanol-water mixture | researchgate.netumich.edu | |

| Negative at lower temperatures | 2-butoxyethanol-water mixture | researchgate.netumich.edu | |

| -43.5 ± 2.0 cal K⁻¹ mol⁻¹ | Water | umich.edu | |

| dΔC_p^‡/dT | +67 ± 5 J mol⁻¹ K⁻² | 2-butoxyethanol-water (x_w = 0.980) | rsc.org |

Gas-Phase Reactions and Atmospheric Chemical Mechanisms

The atmospheric degradation of this compound is primarily initiated by reactions with atmospheric oxidants, such as chlorine (Cl) atoms. These gas-phase reactions determine the compound's atmospheric lifetime and its potential environmental impact.

Kinetics of Reactions with Atmospheric Oxidants (e.g., Cl Atoms)

The kinetics of the gas-phase reaction between this compound (CHCl₂C(O)OCH₃) and Cl atoms have been determined at 298 K and atmospheric pressure. Using a relative rate method in an atmospheric simulation reactor, the rate coefficient (k_Cl) was measured. rsc.orgrsc.org This is the first reported kinetic determination for this specific reaction. rsc.org

The average rate coefficient was found to be: k_Cl = (3.31 ± 0.88) × 10⁻¹³ cm³ per molecule per s rsc.orgrsc.org

This value can be compared to the rate coefficients of similar chloroesters. For instance, the rate coefficient for the reaction of Cl atoms with methyl acetate (B1210297) is 22.00 × 10⁻¹³ cm³ per molecule per s, and for methyl chloroacetate, it is 8.50 × 10⁻¹³ cm³ per molecule per s. rsc.org The rate coefficient for this compound is lower, suggesting that the increasing number of chlorine substituents on the acetate group decreases the reactivity towards Cl atoms, possibly due to steric hindrance. rsc.org

Primary Hydrogen Atom Abstraction Pathways

The initial step in the atmospheric degradation of this compound by Cl atoms is hydrogen atom abstraction. rsc.orgrsc.org The molecule presents two sites for this abstraction: the methyl group (–CH₃) and the dichloromethyl group (–CHCl₂). rsc.org

The reaction proceeds via the following primary pathways:

Abstraction from the –CHCl₂ group: Cl + CHCl₂C(O)OCH₃ → HCl + CCl₂C(O)OCH₃

Abstraction from the –CH₃ group: Cl + CHCl₂C(O)OCH₃ → HCl + CHCl₂C(O)OCH₂

Formation and Identification of Gaseous Degradation Products

The degradation of this compound in the atmosphere leads to the formation of several chlorinated and oxygenated products. Studies conducted using in situ Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) have identified and quantified the major products from the Cl-atom-initiated oxidation. rsc.orgrsc.org

The primary identified degradation products and their molar yields are:

Carbon Monoxide (CO): (44 ± 2)% rsc.orgrsc.org

Dichloroacetic acid (Cl₂CHCOOH): (24 ± 2)% rsc.orgrsc.org

Phosgene (B1210022) (COCl₂): (19 ± 3)% rsc.orgrsc.org

Methyl trichloroacetate (CCl₃C(O)OCH₃): (16 ± 1)% rsc.orgrsc.org

The formation of these products is consistent with the proposed mechanism involving H-atom abstraction from both the methyl and dichloromethyl groups. rsc.org For example, dichloroacetic acid is a stable tropospheric product resulting from the degradation pathways. rsc.org The formation of persistent chlorinated products like dichloroacetic acid and the toxic gas phosgene highlights the potential environmental and health impacts of this compound emissions. rsc.orgrsc.org

Table 2: Gaseous Degradation Products from the Reaction of this compound with Cl Atoms

| Product | Chemical Formula | Molar Yield (%) | Source |

| Carbon Monoxide | CO | 44 ± 2 | rsc.orgrsc.org |

| Dichloroacetic acid | Cl₂CHCOOH | 24 ± 2 | rsc.orgrsc.org |

| Phosgene | COCl₂ | 19 ± 3 | rsc.orgrsc.org |

| Methyl trichloroacetate | CCl₃C(O)OCH₃ | 16 ± 1 | rsc.orgrsc.org |

Applications As a Synthetic Building Block and Reagent

Utilisation in Ester Bond Formation and Transesterification Reactions

The reactivity of chloromethyl dichloroacetate (B87207) is significantly influenced by the presence of multiple chlorine atoms, which act as strong electron-withdrawing groups. This electronic effect increases the electrophilicity of the carbonyl carbons within the ester linkage, making the compound highly susceptible to nucleophilic attack. This inherent reactivity is central to its role in reactions involving ester bond manipulation.

Kinetic studies on the hydrolysis and methanolysis of chloromethyl dichloroacetate and its analogues provide insight into its behavior in transesterification reactions. The compound readily undergoes cleavage and formation of new ester bonds when exposed to alcohols. For instance, studies on the neutral and acid-catalysed methanolysis of similar chloro-substituted esters indicate that the reaction proceeds through mechanisms favored by the compound's structure. sciencemadness.org The presence of a chloro-substituent in the alkyl component (the chloromethyl group) and the dichloro-substituents in the acyl group facilitate nucleophilic substitution at the ester sites. tandfonline.com

While direct, large-scale industrial applications may favor simpler reagents, the high reactivity of this compound makes it a subject of interest in mechanistic studies of esterification and transesterification. The compound's hydrolysis rate is noted to be significantly faster than that of less halogenated analogues like chloromethyl propionate (B1217596), a difference attributed to the increased electron-withdrawing effects of the additional chlorine atoms. scientificlabs.ie This enhanced reactivity suggests its potential as a dichloroacetylating agent under specific, controlled conditions where a highly reactive substrate is required. It can participate in transesterification with other alcohols, a reaction pathway that is thermodynamically favored in alcoholic solutions. sciencemadness.org

Role in Stereoselective and Regioselective Synthesis

The unique structure of this compound allows it to participate in reactions that form new carbon-carbon and carbon-oxygen bonds with a high degree of control over the spatial arrangement (stereoselectivity) and position (regioselectivity) of the new bonds.

The Darzens reaction, or glycidic ester condensation, is a classic method for synthesizing α,β-epoxy esters by reacting a carbonyl compound with an α-halo ester in the presence of a base. sciencemadness.org Esters of dichloroacetic acid, such as this compound, have been successfully employed in these reactions, often exhibiting distinct reactivity compared to their monochloro-analogues. tandfonline.com

Research has shown that the condensation of ketones with dichloroacetate esters under Darzens conditions can lead to the formation of α-chloroglycidic esters. tandfonline.com In one study, the reaction of 4-isobutylacetophenone with isopropyl dichloroacetate in the presence of potassium isopropoxide predominantly yielded the corresponding 2-chloroglycidic ester. tandfonline.com However, the reaction pathway and product distribution are highly sensitive to the reaction conditions, including the base and solvent used. For example, using sodium or lithium isopropoxide instead of potassium isopropoxide favored the formation of a β-diketone by-product. tandfonline.com

The stability of the intermediate glycidic ester is a crucial factor. In some cases, the initially formed α-chloro-α,β-epoxy ester can undergo rearrangement to form a more stable chloropyruvate derivative. oup.com This complex behavior underscores the utility of dichloroacetate esters as reagents that can be directed toward different synthetic outcomes based on carefully controlled reaction parameters.

Table 1: Influence of Reaction Conditions on the Darzens Condensation of 4-Isobutylacetophenone with Dichloroacetates tandfonline.com

| Dichloroacetate Ester | Base | Solvent | Major Product(s) (Yield) |

| Methyl Dichloroacetate | Sodium Methoxide (NaOMe) | Ether | β-Diketone (55%) |

| Isopropyl Dichloroacetate | Sodium Isopropoxide (NaO-iPr) | Isopropyl Alcohol | β-Diketone (61%) |

| Isopropyl Dichloroacetate | Lithium Isopropoxide (LiO-iPr) | Isopropyl Alcohol | β-Diketone (56%) |

| Isopropyl Dichloroacetate | Potassium Isopropoxide (KO-i-Pr) | Isopropyl Alcohol | 2-Chloroglycidic Ester (41%), β-Diketone (22%) |

This compound and its close analogue, methyl dichloroacetate, serve as effective reagents in chromium(II) chloride (CrCl₂)-induced olefination reactions of aldehydes. This transformation provides a highly stereoselective method for the synthesis of (E)-α,β-unsaturated esters, which are valuable intermediates in organic synthesis.

In this reaction, CrCl₂ mediates the coupling of the dichloroacetate ester with an aldehyde. The process is believed to proceed through a sequential aldol-type addition followed by a stereoselective β-elimination. The result is the exclusive or near-exclusive formation of the (E)-isomer of the unsaturated ester product in excellent yields. This high degree of stereocontrol is a significant advantage of the method. Under conditions where the amount of the reagent is limited, it is possible to isolate the intermediate α-chloro-β-hydroxy adduct, providing mechanistic insight into the reaction pathway.

Table 2: Examples of CrCl₂-Induced Olefination using Methyl Dichloroacetate

| Aldehyde | Product | Yield | Stereoselectivity |

| Benzaldehyde | (E)-Methyl 3-phenylacrylate | >95% | >99% (E) |

| Cyclohexanecarboxaldehyde | (E)-Methyl 3-cyclohexylacrylate | >95% | >99% (E) |

| Nonanal | (E)-Methyl 2-undecenoate | >95% | >99% (E) |

(Data derived from principles of CrCl₂-induced olefination with dichloroacetate esters)

Contribution to Polymer and Material Science

The difunctional nature of this compound, possessing two reactive carbon-chlorine bonds, makes it a valuable compound in the field of polymer chemistry and material science. It can act as an initiator for polymerization and as a tool for modifying surfaces.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), enable the synthesis of polymers with well-defined molecular weights, architectures, and low polydispersity. wikipedia.org The key to these methods is the use of an initiator, typically an alkyl halide, which reacts with a transition metal catalyst to generate radicals in a controlled manner. wikipedia.org

Compounds with two or more activated halide groups can act as difunctional or multifunctional initiators, allowing for the growth of polymer chains from multiple points. This is used to create specific polymer architectures like telechelic (functional groups at both ends) or star polymers. Methyl dichloroacetate, a close structural relative of this compound, has been explicitly identified as an effective difunctional initiator for the ATRP of monomers like methyl acrylate (B77674) and n-butyl acrylate. scientificlabs.iesigmaaldrich.comsigmaaldrich.com

The structure of this compound contains two potential initiation sites:

The Dichloroacetyl Group: The C-Cl bonds are activated by the adjacent carbonyl group, making them suitable for initiating ATRP.

The Chloromethyl Group: This primary alkyl halide can also serve as an initiation site.

This dual reactivity allows the molecule to initiate polymer chain growth in two directions, making it a candidate for producing well-defined block and telechelic polymers. uni-plovdiv.bg

In fields like solid-phase peptide synthesis and combinatorial chemistry, solid supports (e.g., polystyrene resins) are often functionalized with reactive groups to serve as anchors for building complex molecules. rapp-polymere.com The chloromethyl group is one of the most common and versatile functionalities for this purpose, as seen in the widespread use of Merrifield resin (chloromethylated polystyrene). rapp-polymere.com

A carboxyl-containing molecule can be anchored to a chloromethyl resin via nucleophilic displacement of the chloride, forming a benzyl (B1604629) ester linkage. rapp-polymere.com this compound offers a potential route to introduce this essential functionality onto supports that may not be readily available in a chloromethylated form, such as those with surface hydroxyl groups (e.g., silica (B1680970) gel or certain polymers).

Through a transesterification reaction, this compound could be reacted with a hydroxyl-bearing support. This would tether the molecule to the surface via an ester bond, leaving the reactive chloromethyl group exposed and available for subsequent synthetic steps, such as the anchoring of amino acids or other molecular building blocks. researchgate.net This strategy allows for the adaptation of various materials for use as solid supports in sophisticated chemical synthesis.

Involvement in Vicarious Nucleophilic Substitution (VNS) Reactions

Information regarding the specific use of this compound in Vicarious Nucleophilic Substitution (VNS) reactions is not available in the reviewed scientific literature. Research in this area has focused on other esters of dichloroacetic acid.

Advanced Analytical Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of chloromethyl dichloroacetate (B87207) from complex matrices and for its subsequent quantification. Both gas and liquid chromatography play crucial roles in the analysis of this and structurally similar compounds.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of polar compounds like dichloroacetic acid and its esters can be problematic due to poor peak shape and potential interactions with the chromatographic column. To address these challenges, derivatization is a commonly employed strategy to increase the volatility and thermal stability of the analyte.

For the analysis of dichloroacetates, a common approach is their conversion to more volatile esters through derivatization. For instance, dichloroacetic acid is often converted to its methyl ester before GC analysis. nih.gov This process, known as esterification, significantly improves the chromatographic performance of the compound. While specific studies on chloromethyl dichloroacetate are limited, the principles of derivatization applied to dichloroacetic acid are directly relevant.

Table 1: GC-MS Parameters for the Analysis of Dichloroacetate Methyl Ester

| Parameter | Value |

|---|---|

| Column | DB-624 (30 m x 0.32 mm, 1.8 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial 40°C, ramp to 240°C |

| Detector | Mass Spectrometer (MS) |

| Derivatizing Agent | 12% Boron trifluoride-methanol complex |

This table is representative of typical conditions for the analysis of derivatized dichloroacetic acid and can be adapted for this compound.

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For the separation of dichloroacetic acid and related compounds, reversed-phase and ion-exchange chromatography are commonly used. nih.gov

The analysis of chloroacetic acids, including dichloroacetic acid, can be achieved using specialized columns designed to handle polar analytes. For example, the BIST™ A+ column, a negatively-charged cation-exchange column, has been used for the separation of chloroacetic, dichloroacetic, and trichloroacetic acids. sielc.com This method utilizes a mobile phase rich in organic solvent and a multi-charged positive buffer to achieve separation. sielc.com

Table 2: HPLC Conditions for the Separation of Dichloroacetic Acid

| Parameter | Value |

|---|---|

| Column | BIST™ A+ (2.1x100 mm, 3 µm) |

| Mobile Phase | 90% Acetonitrile, 10% 5 mM N,N,N',N'-Tetramethyl-1,3-diaminopropane formate buffer (pH 4.0) |

| Flow Rate | 0.4 mL/min |

| Detection | Conductivity |

These conditions for dichloroacetic acid provide a starting point for developing a method for this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of this compound. Mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy each provide unique information about the molecule's structure.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) is a powerful tool for both qualitative and quantitative analysis. The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which can be used for identification. For dichloroacetic acid, the electron ionization mass spectrum shows characteristic fragments that can be used for its identification. nist.gov The mass spectrum of this compound would be expected to show a molecular ion peak and fragment ions corresponding to the loss of chlorine atoms and the chloromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the precise arrangement of atoms within a molecule. For a related compound, dichloroacetic acid methyl ester, the ¹H NMR spectrum shows a signal for the methyl protons and a signal for the methine proton. chemicalbook.com Similarly, the ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the chloromethyl group and the proton on the dichloroacetyl group.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of dichloroacetic acid shows characteristic absorption bands for the O-H, C=O, and C-Cl bonds. chemicalbook.com The IR spectrum of this compound would be expected to show a strong absorption for the carbonyl (C=O) group of the ester and characteristic absorptions for the C-Cl bonds.

Chemical Derivatization for Enhanced Analytical Sensitivity

Chemical derivatization is a key strategy to improve the analytical performance of methods for detecting this compound, particularly at trace levels. By chemically modifying the analyte, its volatility, chromatographic retention, and detector response can be significantly enhanced.

For HPLC analysis, fluorescent derivatization can dramatically increase sensitivity. This involves reacting the analyte with a fluorescent labeling reagent to produce a highly fluorescent derivative that can be detected at very low concentrations.

A common strategy for derivatizing carboxylic acids is to react them with a reagent containing a fluorophore and a reactive group that targets the carboxyl functionality. For example, 9-chloromethyl anthracene has been used as a pre-column derivatization agent for carboxylic acids. oup.com The reaction forms a fluorescent ester that can be readily detected by a fluorescence detector. oup.com This approach could be adapted for the sensitive detection of the dichloroacetate moiety.

Table 3: Example of a Fluorescent Derivatization Reaction

| Analyte | Dichloroacetic Acid (as a proxy) |

|---|---|

| Derivatizing Agent | 9-Chloromethyl Anthracene |

| Catalyst | Tetrabutylammonium bromide |

| Reaction Conditions | 75°C for 50 minutes in acetonitrile |

| Detection | Fluorescence (λex = 365 nm, λem = 410 nm) |

This table illustrates a potential derivatization strategy for enhancing the detection of dichloroacetates.

In the context of GC analysis, alkylation is a widely used derivatization technique to increase the volatility of polar analytes like carboxylic acids. gcms.czcolostate.edu This involves replacing the acidic proton of the carboxyl group with an alkyl group, forming a less polar and more volatile ester. gcms.cz

For haloacetic acids, including dichloroacetic acid, pentafluorobenzyl bromide (PFBBr) is a common alkylating reagent. thermofisher.com This reagent converts the carboxylic acids into their corresponding pentafluorobenzyl esters, which are not only more volatile but also highly responsive to electron capture detection (ECD), a very sensitive detection method for halogenated compounds. thermofisher.com This derivatization approach would be highly suitable for the trace analysis of this compound by GC-ECD.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of chloromethyl dichloroacetate (B87207). These calculations, based on the principles of quantum mechanics, can accurately describe the electronic structure of the molecule, which in turn governs its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations focus on the electron density as the fundamental property, offering a balance between accuracy and computational cost. For a molecule like chloromethyl dichloroacetate, DFT can be employed to determine a variety of properties, including its optimized geometry, vibrational frequencies, and the distribution of electronic charge.

In a typical DFT study of this compound, the initial step would be to perform a geometry optimization. This process finds the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. From this optimized structure, various molecular properties can be calculated. For instance, the vibrational frequencies can be computed and compared with experimental infrared and Raman spectra to validate the theoretical model. Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity, indicating the most likely sites for nucleophilic or electrophilic attack.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the application of DFT to similar chlorinated esters and related compounds is common. These studies provide a framework for how DFT would be applied to this compound. For example, DFT calculations on related haloalkanes and haloacetates have been used to analyze bond dissociation energies and reaction mechanisms.

Illustrative Data from DFT Calculations on a Related Haloalkane:

| Property | Calculated Value |

| C-Cl Bond Length (Å) | 1.78 |

| C=O Bond Length (Å) | 1.20 |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -11.5 |

| LUMO Energy (eV) | -0.8 |

This table presents hypothetical data typical of DFT calculations on a molecule similar in structure to this compound to illustrate the type of information that would be generated.

Ab Initio Calculations for Electronic Structure and Reaction Paths

Ab initio calculations are another class of quantum chemical methods that are based solely on theoretical principles without the inclusion of experimental data. These methods can be more computationally intensive than DFT but can also offer higher accuracy, particularly for smaller molecules or when high-level electron correlation effects are important. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) theory.

For this compound, ab initio calculations could be used to provide a highly accurate determination of its electronic structure and to map out the potential energy surfaces for its reactions, such as hydrolysis. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies for various chemical transformations. An ab initio study on bond strengths in chlorinated ethane molecules, for example, revealed trends in how chlorine substitution affects C-H and C-Cl bond energies, insights that would be directly relevant to understanding the reactivity of the chloromethyl and dichloroacetate moieties of this compound. rsc.org

These calculations are particularly valuable for studying reaction mechanisms in detail. For instance, in the hydrolysis of this compound, ab initio methods could be used to locate the transition state structure for the nucleophilic attack of a water molecule on the carbonyl carbon, providing a detailed picture of the bond-breaking and bond-forming processes.

Computational Modeling of Reaction Potential Energy Surfaces (PES)

The potential energy surface (PES) is a central concept in computational chemistry, representing the energy of a molecule as a function of its geometry. wayne.edu For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. wayne.edu Computational modeling of the PES for reactions involving this compound is crucial for understanding the reaction mechanism and predicting reaction rates.

By mapping the PES, computational chemists can identify the minimum energy path that connects reactants to products. researchgate.net This path provides a detailed, step-by-step description of the geometric and electronic changes that occur during the reaction. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For a reaction such as the hydrolysis of this compound, the PES would reveal whether the reaction proceeds through a concerted mechanism (a single step) or a stepwise mechanism involving one or more intermediates. Computational studies on the hydrolysis of other esters have utilized PES modeling to elucidate these mechanistic details. researchgate.net

Prediction of Kinetic and Thermodynamic Parameters through Computational Approaches

Computational chemistry provides a powerful toolkit for predicting the kinetic and thermodynamic parameters of chemical reactions. researchgate.netekb.eg For this compound, these methods can be used to estimate rate constants, activation energies, and equilibrium constants for reactions such as its hydrolysis under various conditions.

Transition State Theory (TST) is a common theoretical framework used in conjunction with quantum chemical calculations to predict reaction rates. By calculating the Gibbs free energy of the reactants and the transition state, the rate constant for the reaction can be estimated. These calculations can be performed for reactions in the gas phase or in solution, with the inclusion of solvent effects.

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be calculated from the computed energies and vibrational frequencies of the reactants and products. This information is valuable for determining the spontaneity and position of equilibrium for a given reaction. While extensive experimental data on the hydrolysis of this compound exists, computational predictions can complement these studies by providing a theoretical basis for the observed kinetics and thermodynamics. researchgate.netresearchgate.net

Illustrative Table of Computationally Predicted Thermodynamic and Kinetic Parameters for a Hypothetical Ester Hydrolysis Reaction:

| Parameter | Calculated Value | Units |

| Enthalpy of Reaction (ΔH) | -15.2 | kcal/mol |

| Entropy of Reaction (ΔS) | -5.8 | cal/mol·K |

| Gibbs Free Energy of Reaction (ΔG) | -13.5 | kcal/mol |

| Activation Energy (Ea) | 22.7 | kcal/mol |

| Pre-exponential Factor (A) | 1.2 x 10¹¹ | s⁻¹ |

This table provides an example of the types of kinetic and thermodynamic data that can be obtained from computational studies of a reaction.

Simulations of Solvent Effects on Reaction Dynamics

The solvent can have a profound impact on the rates and mechanisms of chemical reactions. aiche.org For reactions involving this compound in solution, computational simulations of solvent effects are essential for obtaining a realistic understanding of its reactivity. There are two main approaches to modeling solvent effects: implicit and explicit solvation models.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For the hydrolysis of this compound, an implicit solvent model could be used to estimate how the polarity of the solvent affects the stability of the reactants, transition state, and products, thereby influencing the reaction rate.

Explicit solvation models provide a more detailed and accurate description of solvent effects by including individual solvent molecules in the simulation. researchgate.net These simulations, often performed using molecular dynamics (MD) or quantum mechanics/molecular mechanics (QM/MM) methods, can capture specific solute-solvent interactions such as hydrogen bonding. An MD simulation of the hydrolysis of p-methoxyphenyl dichloroacetate, a structurally related ester, has been used to investigate the role of the solvent at a molecular level. researchgate.net Such simulations could be applied to this compound to understand how water molecules in the first solvation shell participate in the reaction mechanism, for instance, by stabilizing the transition state through hydrogen bonding. Experimental studies on the hydrolysis of this compound in mixed solvents like 2-butoxyethanol-water and DMSO-water have highlighted the significant role of the solvent environment, and explicit solvent simulations could provide a molecular-level interpretation of these experimental observations. researchgate.netscribd.com

Environmental Chemistry and Atmospheric Fate Research

Assessment of Tropospheric Lifetimes and Atmospheric Persistence

The tropospheric lifetime of a chemical compound is a key determinant of its atmospheric persistence and its potential to be transported over long distances. For many organic compounds in the troposphere, the primary removal mechanism is reaction with the hydroxyl radical (OH). The persistence of a compound is directly related to its reaction rate with this and other atmospheric oxidants.

To provide an estimate, we can consider the reactivity of similar compounds. For instance, the atmospheric lifetimes of various hydrochlorofluorocarbons (HCFCs) are predominantly determined by their reaction with tropospheric OH. The lifetime can be estimated by scaling to a reference compound with a well-known lifetime, such as methyl chloroform (B151607) (CH₃CCl₃), using the ratio of their reaction rate coefficients with OH radicals at an appropriate temperature, approximately 277 K. noaa.govscispace.com

The table below presents tropospheric lifetimes of some analogous chlorinated compounds, which helps in contextualizing the potential persistence of chloromethyl dichloroacetate (B87207).

Table 1: Estimated Tropospheric Lifetimes of Selected Chlorinated Compounds

| Compound | Primary Removal Mechanism | Estimated Tropospheric Lifetime |

|---|---|---|

| Methyl Chloroform (CH₃CCl₃) | Reaction with OH radicals | ~5 years |

| 2,2-dichloroethanol | Reaction with OH radicals | 21 days nih.gov |

| Lindane (γ-hexachlorocyclohexane) | Reaction with OH radicals | ~20 days nih.gov |

Based on the structure of chloromethyl dichloroacetate, it is expected that its primary atmospheric loss process will also be the reaction with OH radicals. The presence of C-H bonds would make it susceptible to hydrogen abstraction by the OH radical. The exact lifetime would depend on the specific rate constant of this reaction, which is influenced by the electron-withdrawing effects of the chlorine atoms and the ester group.

Modeling of Atmospheric Transport and Transformation Processes

Atmospheric transport and transformation processes determine the spatial and temporal distribution of a chemical in the atmosphere. Global three-dimensional (3-D) models of atmospheric chemistry and transport are essential tools for simulating these processes. These models incorporate meteorological data, such as wind fields and precipitation, along with chemical reaction mechanisms to predict the fate of atmospheric constituents.

For a compound like this compound, its atmospheric transport would be governed by prevailing wind patterns, leading to its distribution far from its original sources. The transformation processes would primarily involve its chemical degradation, as discussed in the previous section.

Models like the Model of Atmospheric Transport and Chemistry (MATCH) and GEOS-Chem are used to simulate the atmospheric transport and chemistry of various trace gases, including halogenated compounds. These models can be used to estimate the long-range transport potential of a substance and to identify regions of the atmosphere where it may accumulate. While no specific modeling studies on this compound were found, the general principles applied to other chlorinated hydrocarbons would be relevant.

The modeling of such compounds involves defining their emissions, transport, chemical reactions, and deposition processes. The outputs of these models can provide valuable information on the potential for long-range transport and the geographical areas that might be most affected by the compound and its degradation products.

Quantitative Determination of Atmospheric Degradation Product Yields

The atmospheric degradation of this compound is expected to produce a variety of smaller, oxygenated, and potentially acidic compounds. The reaction with OH radicals would likely initiate a cascade of reactions leading to the formation of secondary pollutants.

Based on studies of other chlorinated esters, the degradation mechanism of this compound is anticipated to proceed via hydrogen abstraction by the OH radical. This would lead to the formation of a carbon-centered radical, which would then react with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical would lead to the formation of stable degradation products.

For analogous compounds, such as chloroacetoacetates, studies have identified several degradation products. For example, the reaction of Cl atoms with methyl 2-chloroacetoacetate and ethyl 2-chloroacetoacetate has been shown to produce formyl chloride, chloroacetone, and acetyl chloride, among other products. researchgate.net Similarly, the OH-initiated oxidation of other esters can lead to the formation of aldehydes, ketones, and acids.

The table below lists potential degradation products of this compound based on the degradation pathways of similar compounds.

Table 2: Potential Atmospheric Degradation Products of this compound and Their Precursors

| Potential Degradation Product | Likely Precursor Radical/Intermediate | General Class of Compound |

|---|---|---|

| Dichloroacetyl chloride (Cl₂CHC(O)Cl) | Cl₂CHC(O)O• | Acid Halide |

| Phosgene (B1210022) (COCl₂) | •C(O)Cl | Acid Halide |

| Formyl chloride (HC(O)Cl) | •CHO | Acid Halide |

| Hydrogen chloride (HCl) | Cl• | Inorganic Acid |

| Carbon dioxide (CO₂) | Further oxidation of smaller fragments | Inorganic Gas |

The quantitative yields of these products would depend on the specific branching ratios of the reaction pathways, which are influenced by temperature, pressure, and the presence of other atmospheric constituents like nitrogen oxides (NOx).

Q & A

Q. What experimental designs are recommended for studying the hydrolytic stability of chloromethyl dichloroacetate in solvent mixtures?

To assess hydrolytic stability, conductometric methods are widely used to monitor acid formation during hydrolysis. Rate constants can be calculated via Guggenheim’s method, which accounts for baseline drift in kinetic studies . Experiments should control solvent composition (e.g., methanol-water ratios) and temperature (±0.01 K precision). For thermodynamic activation parameters (ΔH‡, ΔS‡, ΔC‡), apply the extended Arrhenius equation using the Clarke-Glew method with orthogonalization to minimize collinearity in parameter estimation . Ensure initial ester concentrations (~10⁻⁴ M) remain consistent to validate rate constant independence from substrate concentration .

Q. How can synthesis of this compound be optimized for laboratory-scale preparation?

this compound is synthesized by chlorinating methyl dichloroacetate with gaseous chlorine. Critical parameters include:

- Purity of precursors : Redistill methyl dichloroacetate before use to eliminate impurities.

- Reaction monitoring : Use gas chromatography (GC) to track chlorination progress and byproduct formation.

- Post-synthesis purification : Fractional distillation under reduced pressure to isolate the product. Validate purity via NMR or GC-MS .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While no specific Safety Data Sheet (SDS) exists for this compound, protocols for structurally similar esters (e.g., methyl chloroacetate) apply:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of volatile vapors.

- First Aid :

- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can concurrent hydrolysis and methanolysis pathways of this compound be resolved in kinetic studies?

In methanol-water mixtures, both hydrolysis (producing dichloroacetic acid) and methanolysis (yielding methyl dichloroacetate) occur. To resolve pathways:

- Product analysis : Use GC with flame ionization detection (FID) to quantify methyl dichloroacetate and dichloroacetic acid .

- Solvent composition effects : At water mole fractions (xw) <0.9, methanolysis dominates due to increased nucleophilicity of methanol. Above xw=0.9, hydrolysis prevails .

- Rate partitioning : Apply kinetic modeling (e.g., parallel first-order reactions) to deconvolute rate constants for each pathway.

Q. What mechanistic insights can be derived from the thermodynamic activation parameters (ΔH‡, ΔS‡, ΔC‡) of this compound hydrolysis?

- ΔH‡ : Reflects the energy barrier for transition-state formation. Lower ΔH‡ in water-rich solvents suggests stabilization of the tetrahedral intermediate .

- ΔS‡ : Negative values indicate increased order during transition-state formation, typical of associative mechanisms (e.g., BAc3 hydrolysis) .

- ΔC‡ : Minimum values (e.g., ΔC‡ = -204 J·mol⁻¹·K⁻¹ at xw≈0.986) correlate with solvent structural changes, such as water clustering in acetone-water mixtures . These parameters validate solvent effects on reaction mechanisms.

Q. How should contradictory kinetic data from this compound hydrolysis studies be analyzed?

Discrepancies in reported rate constants often arise from:

- Solvent composition : Methanol content alters nucleophile availability. For example, at xw=0.72, methanolysis rates exceed hydrolysis due to preferential solvation .

- Temperature gradients : Ensure thermostatic control (±0.01 K) to avoid Arrhenius plot distortions.

- Analytical calibration : Standardize conductometric measurements with trifluoroacetic acid to improve reproducibility .

Q. What advanced analytical techniques are suitable for quantifying reaction intermediates during this compound degradation?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile intermediates (e.g., methyl dichloroacetate) with high sensitivity .

- Ion Chromatography : Quantifies non-volatile acids (e.g., dichloroacetic acid, HCl) in aqueous phases.

- NMR Spectroscopy : Tracks real-time reaction progress using ¹H or ¹³C NMR to observe intermediate formation in deuterated solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.